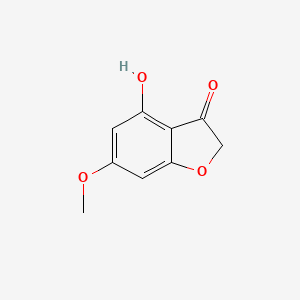

4-羟基-6-甲氧基苯并呋喃-3(2H)-酮

描述

“4-Hydroxy-6-methoxybenzofuran-3(2H)-one” is a chemical compound . It has been isolated from seeds of Syzygium nervosum A.Cunn. ex DC . It exhibits intriguing biological activities .

Synthesis Analysis

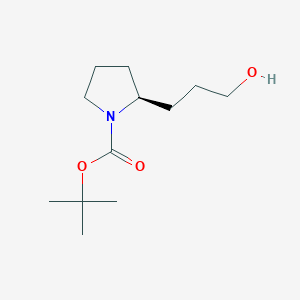

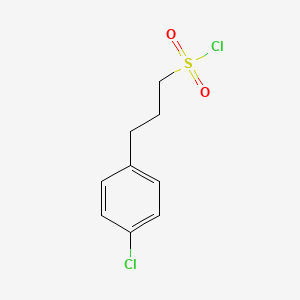

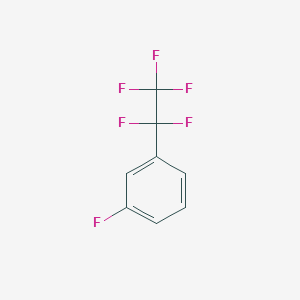

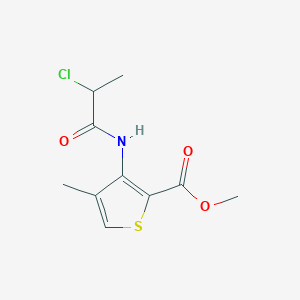

The synthesis of “4-Hydroxy-6-methoxybenzofuran-3(2H)-one” and its derivatives has been achieved through acylation, alkylations, and sulfonylation . These semi-synthetic derivatives were evaluated for in vitro cytotoxicity against six carcinoma cell lines .Molecular Structure Analysis

The molecular structure of “4-Hydroxy-6-methoxybenzofuran-3(2H)-one” is complex, and its analysis requires advanced techniques .Chemical Reactions Analysis

The chemical reactions involving “4-Hydroxy-6-methoxybenzofuran-3(2H)-one” are intricate and involve multiple steps . The structure–activity relationship (SAR) highlights the importance of 2′-OH and the derivatisation pattern of 4′-OH .科学研究应用

合成与规模化

宋等人(2016 年)描述了一种用于制备 6-羟基苯并呋喃(一种与 4-羟基-6-甲氧基苯并呋喃-3(2H)-酮相关的化合物)的优化工艺。此工艺涉及安全、经济且环保的步骤,可扩展至 2.6 千克以上的产品,且总体产率良好 (宋等人,2016 年)。

包封以控制风味释放

洪等人(2008 年)研究了香草酸(一种与 4-羟基-6-甲氧基苯并呋喃-3(2H)-酮在结构上相似的调味剂)包封在层状双氢氧化物 (LDH) 中以在食品中控制风味释放 (洪等人,2008 年)。

抗肿瘤和抗菌活性

夏等人(2011 年)从海洋内生真菌中鉴定出化合物,包括 4-羟基-6-甲氧基苯并呋喃-3(2H)-酮的衍生物,这些化合物显示出中等的抗肿瘤和抗菌活性 (夏等人,2011 年)。

天然产物的合成

广也等人(2000 年)报道了使用与 4-羟基-6-甲氧基苯并呋喃-3(2H)-酮相关的中间体有效合成天然产物(如维格那呋喃)。此合成涉及关键步骤,如四丁基氟化铵催化的成环 (广也等人,2000 年)。

昆虫摄食抑制剂

罗素等人(1984 年)从角豆中分离出两种 2-芳基苯并呋喃作为昆虫摄食抑制剂,其中一种在结构上与 4-羟基-6-甲氧基苯并呋喃-3(2H)-酮相似 (罗素等人,1984 年)。

新型抗胆碱酯酶

罗等人(2005 年)研究了基于呋并苯并呋喃和甲苯并二氧杂菲的分子骨架的新型抗胆碱酯酶,展示了与 4-羟基-6-甲氧基苯并呋喃-3(2H)-酮相似的化合物的潜在药理学应用 (罗等人,2005 年)。

未来方向

作用机制

Target of Action

The primary target of 4-Hydroxy-6-methoxybenzofuran-3(2H)-one is cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.

Mode of Action

4-Hydroxy-6-methoxybenzofuran-3(2H)-one interacts with CDK2, potentially inhibiting its activity . This interaction can lead to changes in the cell cycle, particularly affecting the transition from the G1 phase to the S phase, thus inhibiting cell proliferation.

Biochemical Pathways

The compound’s interaction with CDK2 affects the cell cycle regulation pathway . By inhibiting CDK2, the compound can disrupt the normal progression of the cell cycle, leading to a halt in cell division and proliferation. The downstream effects of this disruption can include cell cycle arrest, apoptosis, or senescence.

Pharmacokinetics

Like many natural products, it may face challenges related to oral bioavailability, metabolic stability, and solubility . These factors can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of 4-Hydroxy-6-methoxybenzofuran-3(2H)-one’s action is the potential inhibition of cell proliferation due to its interaction with CDK2 . This can lead to a decrease in the growth of cells, particularly those in rapidly dividing tissues such as cancer cells.

属性

IUPAC Name |

4-hydroxy-6-methoxy-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-12-5-2-6(10)9-7(11)4-13-8(9)3-5/h2-3,10H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJWUTAJGAYLDEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=O)COC2=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

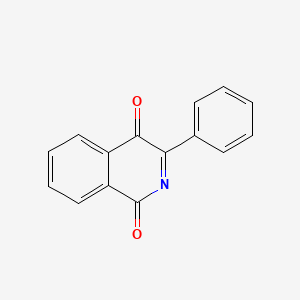

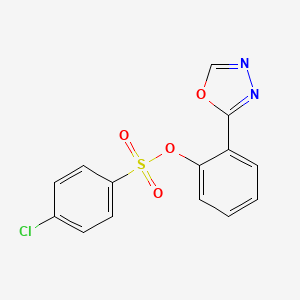

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-hydroxy-5-[2-(1H-imidazol-1-yl)acetyl]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B3118465.png)

![pseudo-meta-Dibromo[2.2]paracyclophane](/img/structure/B3118485.png)

![7-[7-[9,9-dimethyl-7-(N-(3-methylphenyl)anilino)fluoren-2-yl]-9,9-dimethylfluoren-2-yl]-9,9-dimethyl-N-(3-methylphenyl)-N-phenylfluoren-2-amine](/img/structure/B3118500.png)

![2,2,2-Trifluoro-1-[2-(4-methylanilino)cyclopenten-1-yl]ethanone](/img/structure/B3118503.png)

![2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)benzenol](/img/structure/B3118554.png)